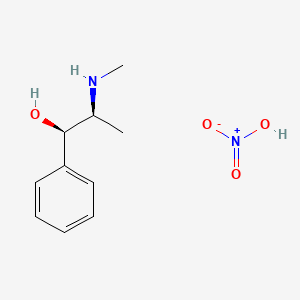
(1R,2S)-(-)-Ephedrine nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1R,2S)-(-)-Ephedrine nitrate is a chiral organic compound derived from ephedrine, a naturally occurring alkaloid found in the Ephedra plant. It is known for its stimulant and decongestant properties. The nitrate form of (1R,2S)-(-)-Ephedrine is used in various chemical and pharmaceutical applications due to its unique chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-(-)-Ephedrine nitrate typically involves the nitration of (1R,2S)-(-)-Ephedrine. This process can be carried out by reacting (1R,2S)-(-)-Ephedrine with nitric acid under controlled conditions to form the nitrate salt. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions: (1R,2S)-(-)-Ephedrine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrate group back to the amine group.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ephedrine oxides, while reduction can regenerate the parent amine compound.
科学的研究の応用
(1R,2S)-(-)-Ephedrine nitrate has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems, including its role as a stimulant and its interaction with adrenergic receptors.
Medicine: this compound is used in the development of pharmaceutical formulations for treating conditions such as asthma, nasal congestion, and hypotension.
Industry: It is employed in the manufacture of certain types of explosives and propellants due to its nitrate content.
作用機序
The mechanism of action of (1R,2S)-(-)-Ephedrine nitrate involves its interaction with adrenergic receptors in the body. It primarily acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, bronchodilation, and vasoconstriction. The compound’s effects are mediated through the activation of the adrenergic receptor pathways, which involve various molecular targets and signaling cascades.
類似化合物との比較
- (1R,2S)-(-)-Ephedrine hydrochloride
- (1R,2S)-(-)-Pseudoephedrine
- (1R,2S)-(-)-Norephedrine
Comparison: (1R,2S)-(-)-Ephedrine nitrate is unique due to its nitrate group, which imparts distinct chemical and pharmacological properties. Compared to (1R,2S)-(-)-Ephedrine hydrochloride, the nitrate form has different solubility and stability characteristics. (1R,2S)-(-)-Pseudoephedrine, while structurally similar, has a different stereochemistry, leading to variations in biological activity. (1R,2S)-(-)-Norephedrine, another related compound, lacks the methyl group present in ephedrine, resulting in different pharmacokinetic and pharmacodynamic profiles.
特性
CAS番号 |
81012-98-8 |
|---|---|
分子式 |
C10H16N2O4 |
分子量 |
228.24 g/mol |
IUPAC名 |
[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium;nitrate |
InChI |
InChI=1S/C10H15NO.NO3/c1-8(11-2)10(12)9-6-4-3-5-7-9;2-1(3)4/h3-8,10-12H,1-2H3;/q;-1/p+1/t8-,10-;/m0./s1 |
InChIキー |
YDPBNMQMBUZCNA-GNAZCLTHSA-O |
SMILES |
CC(C(C1=CC=CC=C1)O)NC.[N+](=O)(O)[O-] |
異性体SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)[NH2+]C.[N+](=O)([O-])[O-] |
正規SMILES |
CC(C(C1=CC=CC=C1)O)[NH2+]C.[N+](=O)([O-])[O-] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















